molecular formula C16H22N2O2 B6538893 N-{4-[(dimethylcarbamoyl)methyl]phenyl}cyclopentanecarboxamide CAS No. 1060281-43-7

N-{4-[(dimethylcarbamoyl)methyl]phenyl}cyclopentanecarboxamide

Cat. No.: B6538893
CAS No.: 1060281-43-7
M. Wt: 274.36 g/mol
InChI Key: XDHKYCPZJPYESZ-UHFFFAOYSA-N
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Description

“N-{4-[(dimethylcarbamoyl)methyl]phenyl}cyclopentanecarboxamide” is a complex organic compound. It contains a dimethylcarbamoyl group, a phenyl group, and a cyclopentanecarboxamide group .


Synthesis Analysis

The synthesis of similar compounds often involves the use of dimethylcarbamoyl chloride (DMCC) as a reagent for transferring a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups forming dimethyl carbamates .


Molecular Structure Analysis

While specific structural information for “this compound” is not available, compounds with similar groups have been analyzed. For example, “N-{[4-(dimethylcarbamoyl)phenyl]methyl}-N-ethyl-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)benzamide” contains 67 bonds; 36 non-H bonds, 20 multiple bonds, 6 rotatable bonds, 2 double bonds, 18 aromatic bonds, 4 six-membered rings, 1 ten-membered ring, 2 tertiary amides (aromatic), and 1 tertiary amine (aromatic) .

Scientific Research Applications

N-{4-[(dimethylcarbamoyl)methyl]phenyl}cyclopentanecarboxamide has a variety of applications in scientific research. It is used in the synthesis of other compounds, such as N-{4-[(dimethylcarbamoyl)methyl]phenyl}butanamide, which has been used in the study of the inhibition of the enzyme monoamine oxidase. This compound has also been used in the study of the mechanism of action of certain drugs, such as the anticonvulsant drug phenytoin. Additionally, it has been used in the investigation of the biochemical and physiological effects of certain compounds, such as the anti-inflammatory drug indomethacin.

Mechanism of Action

The mechanism of action of N-{4-[(dimethylcarbamoyl)methyl]phenyl}cyclopentanecarboxamide is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of certain neurotransmitters. Additionally, this compound has been shown to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. These two enzymes are believed to be involved in the biochemical and physiological effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the enzymes monoamine oxidase and cyclooxygenase, which are involved in the metabolism of certain neurotransmitters and the synthesis of prostaglandins, respectively. Additionally, this compound has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

N-{4-[(dimethylcarbamoyl)methyl]phenyl}cyclopentanecarboxamide has a number of advantages and limitations when used in laboratory experiments. The compound is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of experiments. Additionally, this compound is soluble in water, making it easy to use in aqueous solutions. However, the compound is not very soluble in organic solvents, making it difficult to use in certain experiments. Additionally, this compound is relatively expensive, making it difficult to use in large-scale experiments.

Future Directions

There are a number of potential future directions for the use of N-{4-[(dimethylcarbamoyl)methyl]phenyl}cyclopentanecarboxamide in scientific research. The compound could be used in the synthesis of other compounds, such as N-{4-[(dimethylcarbamoyl)methyl]phenyl}butanamide, which could be used to study the inhibition of the enzyme monoamine oxidase. Additionally, this compound could be used in the investigation of the mechanisms of action of other drugs, such as anticonvulsants and anti-inflammatory drugs. Additionally, the compound could be used in the study of the biochemical and physiological effects of other compounds, such as the anti-inflammatory drug indomethacin. Finally, this compound could be used in the development of new drugs, such as anticonvulsants and anti-inflammatory drugs.

Synthesis Methods

N-{4-[(dimethylcarbamoyl)methyl]phenyl}cyclopentanecarboxamide is synthesized through a process known as the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde or ketone with a primary amine. In the case of this compound, the aldehyde used is 4-formylbenzene and the primary amine is dimethylcarbamoylmethyl amine. The two reactants are combined in the presence of a catalyst, such as pyridine, and heated to a temperature of approximately 140°C. This reaction results in the formation of this compound.

Safety and Hazards

Dimethylcarbamoyl chloride (DMCC), a related compound, is known for its high toxicity and carcinogenic properties shown in animal experiments and presumably also in humans . Therefore, it can only be used under stringent safety precautions .

Properties

IUPAC Name

N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-18(2)15(19)11-12-7-9-14(10-8-12)17-16(20)13-5-3-4-6-13/h7-10,13H,3-6,11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHKYCPZJPYESZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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